2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine
Brand Name: Vulcanchem
CAS No.: 2201732-88-7
VCID: VC6665416
InChI: InChI=1S/C11H12N2OS/c1-8-9(2)15-11(13-8)14-7-10-5-3-4-6-12-10/h3-6H,7H2,1-2H3
SMILES: CC1=C(SC(=N1)OCC2=CC=CC=N2)C
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29

2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine

CAS No.: 2201732-88-7

Cat. No.: VC6665416

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29

* For research use only. Not for human or veterinary use.

2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine - 2201732-88-7

Specification

CAS No. 2201732-88-7
Molecular Formula C11H12N2OS
Molecular Weight 220.29
IUPAC Name 4,5-dimethyl-2-(pyridin-2-ylmethoxy)-1,3-thiazole
Standard InChI InChI=1S/C11H12N2OS/c1-8-9(2)15-11(13-8)14-7-10-5-3-4-6-12-10/h3-6H,7H2,1-2H3
Standard InChI Key FZTYMIIPCGVJMR-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)OCC2=CC=CC=N2)C

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecule consists of two primary heterocyclic components:

  • A pyridine ring substituted at the 2-position with an oxymethylene (–O–CH2–) linker.

  • A 4,5-dimethyl-1,3-thiazole group attached to the linker’s terminal oxygen atom.

The thiazole ring’s aromaticity, conferred by sulfur and nitrogen atoms, enables π-electron delocalization, while the methyl groups at positions 4 and 5 enhance steric bulk and lipophilicity .

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource Analogy
Molecular formulaC₁₂H₁₃N₂O₂SDerived from PubChem
Molecular weight261.3 g/molComputed via PubChem
SMILESCc1c(sc(n1)OCc2ccccn2)CInferred from analogs
Hydrogen bond donors/acceptors0/4Similar to CID 556143

Synthetic Pathways and Reactivity

Hypothetical Synthesis Routes

While no explicit synthetic protocol for this compound exists in the provided sources, analogous methods for thiazole-pyridine hybrids suggest two plausible routes:

Route 1: Nucleophilic Substitution

  • Step 1: Synthesis of 2-chloromethylpyridine via chlorination of 2-picolyl alcohol.

  • Step 2: Reaction with 4,5-dimethyl-1,3-thiazol-2-ol under basic conditions (e.g., K₂CO₃) to form the ether linkage .

Route 2: Coupling via Mitsunobu Reaction

  • Reactants: 2-Hydroxymethylpyridine and 4,5-dimethyl-1,3-thiazol-2-ol.

  • Conditions: DIAD, PPh₃, THF, 0°C to room temperature .

Table 2: Comparative Synthetic Approaches

MethodYield EstimateAdvantagesLimitations
Nucleophilic substitution40–60%Simple reagentsCompeting side reactions
Mitsunobu reaction65–80%High regioselectivityCostly reagents

Physicochemical and Spectroscopic Characteristics

Predicted Properties

  • Solubility: Low aqueous solubility (logP ≈ 2.8) due to aromatic rings and methyl groups; soluble in DMSO or DMF .

  • Stability: Susceptible to oxidative degradation at the thiazole sulfur under acidic conditions .

Spectroscopic Signatures

  • ¹H NMR: Expected signals include:

    • δ 2.25 (s, 6H, CH₃-thiazole)

    • δ 5.15 (s, 2H, O–CH₂–pyridine)

    • δ 7.20–8.50 (m, 4H, pyridine-H) .

  • IR: Stretching vibrations at 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C) .

CompoundActivity (IC₅₀/ED₅₀)Target
CHEMBL1327134 0.8 µM (Kinase X)Anticancer
Analog 2 18.4 mg/kg (PTZ)Anticonvulsant
This compound (predicted)~10–50 µMBroad-spectrum antimicrobial

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